molecular formula C17H10N4O3S2 B11148542 (5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11148542
M. Wt: 382.4 g/mol
InChI Key: CIEUXUCAEIIHCT-FAGQLRNJSA-N
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Description

(5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that features a unique combination of a thiazole ring fused with a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where a thiazole derivative is reacted with a nitrobenzaldehyde in the presence of a base such as piperidine in ethanol. The reaction mixture is then refluxed for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

    Condensation: The compound can form Schiff bases when reacted with primary amines under acidic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogens, and primary amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents. The presence of the nitro group and the heterocyclic rings contribute to its biological activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the fine-tuning of these properties for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-(4-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart from similar compounds is its specific combination of functional groups and heterocyclic rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H10N4O3S2

Molecular Weight

382.4 g/mol

IUPAC Name

(5Z)-5-[(4-nitrophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C17H10N4O3S2/c22-16-14(10-11-3-5-12(6-4-11)21(23)24)26-17-18-15(19-20(16)17)8-7-13-2-1-9-25-13/h1-10H/b8-7+,14-10-

InChI Key

CIEUXUCAEIIHCT-FAGQLRNJSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

C1=CSC(=C1)C=CC2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

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